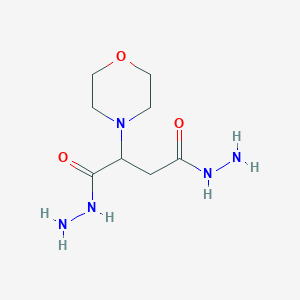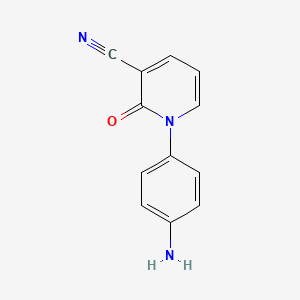
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is an organic compound that belongs to the class of organosulfur compounds It features a benzamide core substituted with a phenyl ring that contains an isothiazolidine-1,1-dioxide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide typically involves the following steps:
Formation of the isothiazolidine-1,1-dioxide moiety: This can be achieved by reacting a suitable precursor, such as a thiol or thioamide, with an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Coupling with the benzamide core: The isothiazolidine-1,1-dioxide intermediate is then coupled with 3,5-dimethylbenzoyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The isothiazolidine-1,1-dioxide moiety can be further oxidized under strong oxidizing conditions.
Reduction: Reduction of the isothiazolidine-1,1-dioxide group can yield the corresponding isothiazolidine.
Substitution: The phenyl and benzamide rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-CPBA.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Further oxidized derivatives of the isothiazolidine-1,1-dioxide.
Reduction: Isothiazolidine derivatives.
Substitution: Various substituted benzamide and phenyl derivatives.
Applications De Recherche Scientifique
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide involves its interaction with specific molecular targets. The isothiazolidine-1,1-dioxide moiety can interact with biological macromolecules, potentially inhibiting enzymes or disrupting cellular processes. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide
- 2-(3,4-dihydroxyphenyl)-8-(1,1-dioxidoisothiazolidin-2-yl)-3-hydroxy-6-methyl-4H-chromen-4-one
Uniqueness
N-(3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-3,5-dimethylbenzamide is unique due to its specific substitution pattern on the benzamide core and the presence of the isothiazolidine-1,1-dioxide moiety. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Propriétés
IUPAC Name |
N-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-13-9-14(2)11-15(10-13)18(21)19-16-5-3-6-17(12-16)20-7-4-8-24(20,22)23/h3,5-6,9-12H,4,7-8H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJRMVPHDDBXMJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-Methyl-N-[[8-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]but-2-ynamide](/img/structure/B2785891.png)

![N'-[2-(cyclohex-1-en-1-yl)ethyl]-N-{[3-(4-fluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide](/img/structure/B2785893.png)


![4-methyl-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-carboxamide](/img/structure/B2785897.png)

![N-(3,5-dimethylphenyl)-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2785901.png)
![2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-3-[1-(TRIPHENYLMETHYL)IMIDAZOL-4-YL]PROPANOIC ACID](/img/structure/B2785902.png)


![2-(1H-indol-1-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2785907.png)
